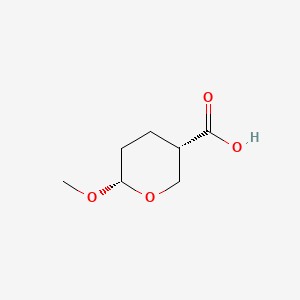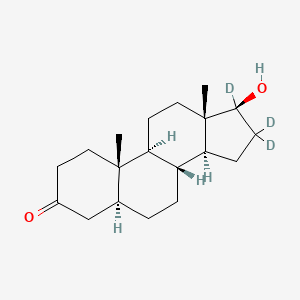
Androstan-3-one-16,16,17-d3, 17-hydroxy-, (5a,17ss)-; Androstanolone-d3; Androstanolone-16,16,17-d3; 5a-Dihydrotestosterone-D3; 16,16,17-d3-5a-Dihydrotestosterone; (5a,17ss)-17-Hydroxyandrostan-3-one-16,16,17-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution is a stable-labeled internal standard of 5alpha-Dihydrotestosterone, also known as DHT. DHT is an androgen or male sex hormone that plays a crucial role in the development of male characteristics. It has been implicated in various conditions, including male pattern baldness, benign prostatic hyperplasia, and prostate cancer . As an anabolic steroid, DHT has also been used to promote muscle growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) involves the incorporation of deuterium atoms at specific positions (16, 16, and 17) of the DHT molecule. This is typically achieved through a series of chemical reactions, including hydrogenation and deuteration, under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of high-purity reagents, precise control of reaction parameters, and rigorous quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) can yield 5alpha-Androstan-3,17-dione, while reduction can produce 5alpha-Androstan-17beta-ol-3-one .
Wissenschaftliche Forschungsanwendungen
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution is widely used in scientific research, including:
Wirkmechanismus
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the regulation of gene expression and subsequent biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a key role in the development and maintenance of male characteristics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone-D3 (16,16,17-D3): Another stable-labeled internal standard used in similar applications.
Dehydroepiandrosterone-D5 (DHEA-D5) (2,2,3,4,4-D5): Used as a reference standard in analytical chemistry.
5alpha-Androstan-17beta-ol-3-one: A related compound with similar biological activity.
Uniqueness
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. Its role as a potent androgen also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C19H30O2 |
|---|---|
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI-Schlüssel |
NVKAWKQGWWIWPM-XQPDVHGSSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



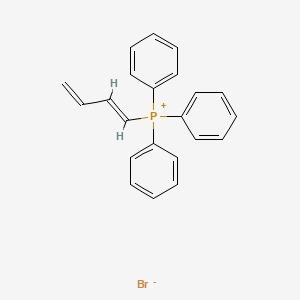
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

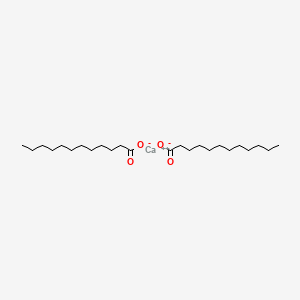
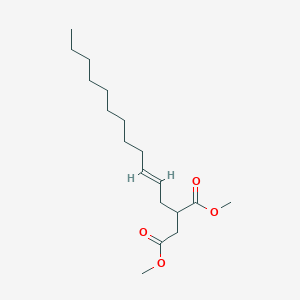
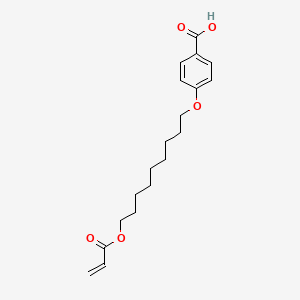
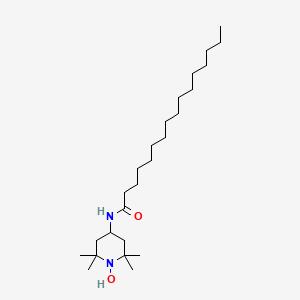
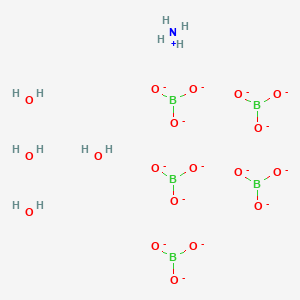
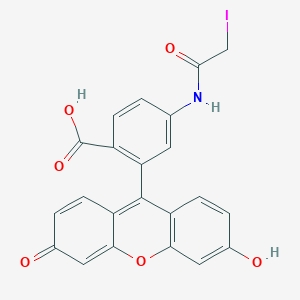
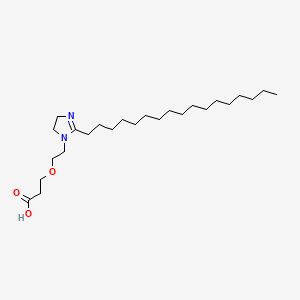
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
